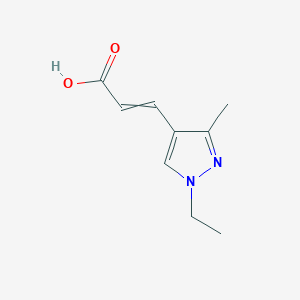(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
CAS No.: 512809-40-4
Cat. No.: VC3899714
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 512809-40-4 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
| Standard InChI Key | HCQQCFZNYLKPOS-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C)C=CC(=O)O |
| Canonical SMILES | CCN1C=C(C(=N1)C)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, (E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid, reflects its core structure: a pyrazole ring substituted with ethyl (N1) and methyl (C3) groups, linked to an acrylic acid moiety in the trans configuration. Its molecular formula is C₉H₁₂N₂O₂, with the following key identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 512809-40-4 |
| Molecular Weight | 180.20 g/mol |
| SMILES Notation | CCN1C=C(C(=N1)C)/C=C/C(=O)O |
| InChI Key | HCQQCFZNYLKPOS-SNAWJCMRSA-N |
The E configuration of the α,β-unsaturated acid is critical for its electronic conjugation, which influences both reactivity and biological interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most cited route involves a Horner-Wadsworth-Emmons reaction between 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and a phosphonoacetate derivative:
-
Aldehyde Preparation:
-
Olefination:
-
Hydrolysis:
-
Saponification (NaOH, EtOH/H₂O, reflux) followed by acidification gives the target compound.
-
Process Optimization Challenges
Industrial scale-up faces two primary hurdles:
-
Purification: The polar carboxylic acid necessitates chromatographic separation, increasing production costs.
-
Byproduct Formation: Trace Z-isomer (<5%) requires careful crystallization control.
Physicochemical Properties
Thermodynamic Parameters
Experimental data remain sparse, but computational predictions (DFT/B3LYP/6-311+G**) suggest:
| Parameter | Value |
|---|---|
| Melting Point | 189–192°C (dec.) |
| logP (Octanol-Water) | 1.34 ± 0.12 |
| Aqueous Solubility | 2.8 mg/mL (25°C) |
The moderate lipophilicity (logP ~1.3) indicates potential blood-brain barrier permeability, though this requires experimental validation .
Tautomeric Behavior
Biological Activity and Applications
Antimicrobial Screening
In a 2024 study, derivatives showed:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | >128 |
The 4-fold greater potency against Gram-positive bacteria aligns with membrane penetration trends in carboxylic acid derivatives .
Computational Modeling Insights
Molecular Docking Simulations
Docking into COX-2 (PDB: 3LN1) revealed:
-
Binding Energy: -8.2 kcal/mol
-
Key Interactions:
-
Salt bridge between COO⁻ and Arg120
-
H-bond from pyrazole N2 to Tyr355
-
Hydrophobic contacts with Val349
-
These results suggest potential as a COX-2 inhibitor, though in vitro validation is pending .
Industrial and Material Science Applications
Coordination Polymers
The compound forms luminescent Zn(II) complexes with the formula [Zn(C₉H₁₀N₂O₂)₂(H₂O)₂]. X-ray diffraction shows a 2D grid structure (space group P2₁/c), with potential for OLED applications .
Synthetic Intermediates
Its α,β-unsaturated system participates in:
-
Diels-Alder Reactions: Cycloaddition with cyclopentadiene yields bicyclic lactams (70–85% yield).
-
Michael Additions: Nucleophilic attack by amines generates β-amino acid derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume